5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
KKLSUHOXMLRXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylpyrido 2,3 D Pyrimidin 4 3h One and Its Analogues
Classical Synthetic Approaches
Classical synthetic routes to the pyrido[2,3-d]pyrimidine (B1209978) nucleus are broadly categorized into two main strategies: the construction of a pyridine (B92270) ring onto a pyrimidine (B1678525) precursor and the formation of a pyrimidine ring fused to a pyridine system.
Cyclization Reactions from Pyrimidine Precursors
The formation of the pyridine ring onto a pyrimidine scaffold is a widely utilized and versatile approach. This typically involves the reaction of an appropriately substituted 6-aminopyrimidine with a three-carbon synthon, which undergoes cyclization to form the desired bicyclic system. The reactivity of the C5 position of the pyrimidine ring is crucial for these electrophilic substitution reactions, and thus, the pyrimidine ring is often activated by electron-donating groups at the 2 and 4 positions. jocpr.com
The condensation of 6-aminopyrimidines with 1,3-dicarbonyl compounds represents a straightforward and common method for the synthesis of 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com This reaction typically proceeds under acidic conditions, where the 1,3-diketone provides the three-carbon fragment necessary for the formation of the pyridine ring.
A classic example is the synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione from the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) in the presence of phosphoric acid. jocpr.com The reaction involves an initial condensation between the amino group of the pyrimidine and one of the carbonyl groups of the diketone, followed by an intramolecular electrophilic attack of the pyrimidine C5-position on the second carbonyl group, and subsequent dehydration to yield the aromatic pyrido[2,3-d]pyrimidine system.
The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at the 5 and 7-positions of the resulting pyrido[2,3-d]pyrimidine. With unsymmetrical diketones, the regioselectivity of the cyclization is generally governed by the more reactive carbonyl group, which preferentially reacts with the C5-position of the pyrimidine ring. jocpr.com
| 6-Aminopyrimidine Derivative | 1,3-Diketone | Reagent/Catalyst | Product | Ref |
| 6-Aminouracil | Acetylacetone | Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 2,4-Diaminopyrimidin-6(1H)-one | 2-Methyl-3-oxopentanal | Phosphoric acid (85%) | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one | jocpr.com |
| 6-Amino-1,3-dimethyluracil | Malonic acid/ethyl malonate derivatives | Acetic anhydride | 6-Substituted-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidin-7-ones | jocpr.com |
Another significant route to pyrido[2,3-d]pyrimidines involves the reaction of 6-aminopyrimidines with α,β-unsaturated carbonyl compounds, such as chalcones. This method can proceed through different mechanistic pathways depending on the reactants and reaction conditions. lookchem.comresearchgate.net
One proposed mechanism involves a nucleophilic attack of the amino group of the 6-aminopyrimidine on the carbonyl carbon of the α,β-unsaturated ketone. This is followed by cyclization and oxidation to yield the final pyrido[2,3-d]pyrimidine. jocpr.com An alternative pathway involves a Michael addition of the C5-position of the pyrimidine to the β-carbon of the unsaturated system, followed by cyclization. jocpr.com
The reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with various chalcones in boiling dimethylformamide (DMF) has been shown to produce 5,7-diaryl-2,3-dihydro-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones. The reaction conditions can influence the final product; for instance, conducting the reaction in the presence of air can lead to the oxidized pyrido[2,3-d]pyrimidine derivatives. lookchem.com
| 6-Aminopyrimidine Derivative | α,β-Unsaturated Carbonyl Compound | Solvent | Product | Ref |
| 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | Chalcones (Aryl-CO-CH=CH-Aryl') | Boiling DMF | 5,7-Diaryl-2,3-dihydro-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones | lookchem.com |
The intramolecular cyclization of appropriately functionalized pyrimidine derivatives is a powerful strategy for the synthesis of the pyrido[2,3-d]pyrimidine core. This approach relies on the presence of a side chain on the pyrimidine ring that can undergo cyclization to form the fused pyridine ring.
For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives upon heating with a base like sodium methoxide (B1231860) in butanol. In this reaction, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization. osi.lv
Alternatively, if the amide moiety contains an activated methylene (B1212753) group (e.g., a benzyl (B1604629) group), the cyclization can occur between this group and the acetyl carbonyl, leading to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives. osi.lv Another example involves the palladium-catalyzed coupling of a 5-bromo-4-aminopyrimidine with an unsaturated carboxylic acid, such as crotonic acid, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine system. mdpi.com
| Pyrimidine Precursor | Reagent(s) | Key Transformation | Product | Ref |
| 5-Acetyl-4-acylaminopyrimidines | MeONa, BuOH, heat | Intramolecular condensation | Pyrido[2,3-d]pyrimidin-5-one derivatives | osi.lv |
| 5-Acetyl-4-(phenylacetamido)pyrimidines | MeONa, BuOH, heat | Intramolecular condensation | Pyrido[2,3-d]pyrimidin-7-one derivatives | osi.lv |
| 5-Bromo-2,4-dichloro-N-cyclopentylpyrimidin-4-amine | Crotonic acid, Pd catalyst | Palladium-catalyzed coupling and intramolecular cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | mdpi.com |
Fusion of Pyrimidine Ring onto Pyridine Systems
An alternative approach to the synthesis of pyrido[2,3-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-existing, suitably substituted pyridine ring.
Derivatives of 4-aminonicotinic acid are valuable precursors for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, which are isomers of the target scaffold. Treatment of a pyrido[4,3-d] jocpr.comrsc.orgoxazin-4-one (derived from 4-aminonicotinic acid) or an ethyl 4-amidonicotinate with amines yields a 4-amidonicotinamide. This intermediate can then be cyclized, either through prolonged reaction with the amine or by heating, to afford the pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org While this method leads to a different regioisomer, it highlights the strategy of building the pyrimidine ring onto a pyridine precursor.
A more direct route to the pyrido[2,3-d]pyrimidine-4(3H)-one system involves the use of 2-aminonicotinamide derivatives. For example, 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be prepared from 2-amino-4,6-dimethyl nicotinamide (B372718) and substituted aryl aldehydes. Subsequent oxidation leads to the corresponding 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones. nih.gov
| Pyridine Precursor | Reagent(s) | Product | Ref |
| Ethyl 4-acetamidonicotinate | Amines | 3-Substituted-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |
| 2-Amino-4,6-dimethyl nicotinamide | Substituted aryl aldehydes | 2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | nih.gov |
| 2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | Oxidizing agent | 2-Substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones | nih.gov |
Utilizing 4-Aminopyrimidine as a Key Starting Material
A foundational approach to synthesizing the pyrido[2,3-d]pyrimidine core involves using an appropriately substituted 4-aminopyrimidine. jocpr.comscispace.com In this strategy, the pyridine ring is constructed by adding a three-carbon unit to the pyrimidine precursor. jocpr.com This method is effective for pyrimidines that are activated towards electrophilic substitution, typically those bearing electron-donating groups at the 2 and 4 positions. jocpr.com Common starting materials include 6-aminouracil and its derivatives. jocpr.com For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been described through a route that has general applicability for preparing many related analogues. researchgate.net
Oxazinone Ring-Opening Pathway
A less common but effective strategy involves the ring-opening of an oxazinone intermediate to form the pyridone ring of the target scaffold. This pathway offers a route to polycyclic pyridones through an oxazinone ring-opening transformation, which can be promoted by reagents such as ammonium (B1175870) acetate (B1210297) or acetic acid. mdpi.comresearchgate.net This methodology provides access to biologically important polycyclic pyridones, demonstrating the versatility of ring-opening strategies in heterocyclic synthesis. mdpi.comresearchgate.net
Modern and Advanced Synthetic Strategies
In recent years, a significant shift towards more efficient, environmentally friendly, and versatile synthetic methods has been observed. These modern strategies often involve one-pot reactions, novel catalytic systems, and energy-efficient techniques like microwave irradiation.
One-Pot Multi-Component Reactions (MCRs)
One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of pyrido[2,3-d]pyrimidines, offering advantages such as high yields, operational simplicity, and reduced waste. scirp.orgorgchemres.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, making them highly efficient. orgchemres.org
A prevalent MCR strategy is the three-component condensation of an aminopyrimidine derivative, an aldehyde, and an active methylene compound like an alkyl nitrile (e.g., malononitrile). scispace.comscirp.orgresearchgate.net This reaction can be performed under various conditions, including in aqueous media or under solvent-free conditions, and often proceeds via a domino Knoevenagel-Michael-cyclization sequence. scirp.org The direct three-component condensation of 6-aminouracil or its derivatives with arylaldehydes and malononitrile (B47326) has been shown to be a highly efficient route to a series of pyrido[2,3-d]pyrimidine derivatives. oiccpress.comresearchgate.net
The following table summarizes representative examples of three-component reactions for the synthesis of pyrido[2,3-d]pyrimidine analogues.
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Ref |
| Aromatic aldehydes, Malononitrile, 4(6)-Aminouracil | Microwave irradiation or (NH4)2HPO4 in aqueous media | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 82-95 | scirp.org |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethylcyanoacetate | Brønsted-acidic ionic liquid | Pyrido[2,3-d]pyrimidine derivatives | Good to high | nih.gov |
| Aromatic aldehydes, Malononitrile, 6-Aminouracil derivatives | Nanocrystalline MgO in water | 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 84-96 | oiccpress.com |
Catalytic Approaches (e.g., Sodium Acetate-Mediated, Nanocrystalline MgO)
The use of catalysts is central to many modern synthetic protocols, enabling reactions to proceed under milder conditions with improved efficiency and selectivity.
Sodium acetate has been demonstrated to be an effective catalyst for the three-component reaction between arylaldehydes, malononitrile, and 1,3-dicarbonyl compounds, including barbituric acid, to form pyran annulated heterocyclic systems, which are structurally related to pyrido[2,3-d]pyrimidines. researchgate.net
Nanocrystalline magnesium oxide (MgO) has proven to be a highly efficient and reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. oiccpress.comresearchgate.netoiccpress.com This method offers significant advantages, including high product yields, operational simplicity, and adherence to green chemistry principles by avoiding toxic catalysts and solvents. oiccpress.comoiccpress.com The reactions are typically carried out in water at elevated temperatures, with the nanocrystalline MgO particles, approximately 50 nm in size, providing a large surface area for catalysis. oiccpress.comresearchgate.netoiccpress.com
The table below highlights the efficacy of nanocrystalline MgO in these syntheses.
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |
| Aromatic aldehyde, 6-Aminouracil, Malononitrile | Nanocrystalline MgO | Water | 80 | 96 | oiccpress.com |
| 4-Chlorobenzaldehyde, 6-Aminouracil, Malononitrile | Nanocrystalline MgO | Water | 80 | 95 | oiccpress.com |
| 4-Nitrobenzaldehyde, 6-Amino-1,3-dimethyluracil, Malononitrile | Nanocrystalline MgO | Water | 80 | 92 | oiccpress.com |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular energy source in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.netresearchgate.net This technique is based on the efficient heating of materials through dipolar polarization and ionic conduction. researchgate.net
Microwave-assisted synthesis has been successfully applied to one-pot, multi-component reactions for preparing pyrido[2,3-d]pyrimidines. nih.gov For example, a high-yield synthesis of multifunctionalized pyrido[2,3-d]pyrimidines has been achieved through a microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile. nih.gov Similarly, the three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil proceeds rapidly under microwave irradiation, with reaction times as short as 5-10 minutes. scirp.org This green chemistry approach often involves simpler work-up procedures and reduces environmental pollution. researchgate.net
| Reaction Type | Power (W) | Time (min) | Yield (%) | Ref |
| Three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil | - | 5-10 | 85-95 | scirp.org |
| Cyclocondensation of 2,6-diaminopyrimidin-4-one, aldehyde, and 1,3-dicarbonyl compound | 300 | 4-7 | - | researchgate.net |
| Reaction of 6-amino-1-(3,4-substituted phenyl)-2-oxo-4-(substituted phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile with glacial acetic acid | 180 | - | High | researchgate.net |
Derivatization Strategies for Structural Modification
The pyrido[2,3-d]pyrimidine scaffold allows for extensive structural modification at various positions, enabling the synthesis of a diverse library of analogues for various applications. nih.govresearchgate.net
A common derivatization strategy involves the introduction of various heterocyclic rings onto the pyrido[2,3-d]pyrimidine core. This can be achieved by designing synthetic routes that incorporate heterocyclic moieties from the start or by modifying the core structure. For instance, pyrido[2,3-d]pyrimidine derivatives have been hybridized with piperazine (B1678402) or triazole rings. nih.gov The synthesis can involve reacting a pre-formed pyrido[2,3-d]pyrimidine intermediate with a heterocyclic compound. For example, 2-thioxo-pyrido[2,3-d]pyrimidines can serve as starting materials for the synthesis of polynuclear heterocycles like pyridotriazolopyrimidins and pyridothiazolopyrimidines by reacting them with reagents such as hydrazonoyl halides or chloroacetyl chloride. jocpr.com This approach allows for the creation of complex molecules with potentially enhanced biological activities. researchgate.net
Alkylation and amination reactions are fundamental for introducing diverse substituents onto the pyrido[2,3-d]pyrimidine scaffold. asianpubs.org Alkylation can occur at various nitrogen atoms within the ring system, depending on the reaction conditions and the specific analogue. For example, N-alkylation of 6-aminouracil derivatives has been performed prior to their cyclization to form the pyridopyrimidine ring. jocpr.com
Amination reactions are crucial for introducing amino groups or for further functionalization. For instance, a 4-chloro substituted pyrido[2,3-d]pyrimidine can undergo nucleophilic substitution with a desired amine to introduce a substituent at the C4 position. nih.gov This strategy is widely used in the synthesis of various biologically active pyrido[2,3-d]pyrimidine derivatives. nih.gov
The functionalization of specific positions on the pyrido[2,3-d]pyrimidine ring system is key to tuning the properties of the resulting compounds.
C-2 Position: The introduction of substituents at the C-2 position can be achieved through various methods. One common approach involves the use of a methyl thioether group, which can be oxidized to a methyl sulfonyl group and subsequently displaced by nitrogen or oxygen nucleophiles. nih.gov Another strategy involves the acylation or thioacylation of an o-aminonicotinonitrile precursor, followed by intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine ring with a substituent at C-2. rsc.org
C-4 Position: The C-4 position is a common site for modification. Starting from a 4-chloro-substituted pyrimidine, nucleophilic substitution with amines or other nucleophiles is a frequently used method. nih.gov Cross-coupling reactions, such as the Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, have been employed to introduce a wide range of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C-4 position. mdpi.com
C-5 Position: The C-5 position can be functionalized during the construction of the pyridine ring. For example, the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds can introduce substituents at the C-5 and C-7 positions. jocpr.com
C-6 Position: Substituents at the C-6 position can be introduced through the choice of starting materials. For instance, the use of substituted α,β-unsaturated esters in the initial cyclocondensation reaction can lead to derivatives with various groups at this position. nih.gov
C-7 Position: Similar to the C-5 position, the C-7 position is often functionalized during the ring formation. The reaction of 6-aminouracil with acetyl acetone, for instance, yields a 5,7-dimethyl substituted pyrido[2,3-d]pyrimidine. jocpr.com Modifications at the C-7 position have also been explored to create chemical diversity in the pyrido[3,2-d]pyrimidine (B1256433) series. researchgate.net
N-8 Position: The nitrogen at position 8 can also be a site for derivatization. 8-Alkyl and 8-vinyl derivatives of pyrido[2,3-d]pyrimidines have been synthesized, demonstrating the feasibility of introducing substituents at this position. acs.org
Table 2: Summary of Functionalization Strategies for the Pyrido[2,3-d]pyrimidine Core
| Position | Synthetic Strategy | Example Reaction | Introduced Functional Groups | References |
|---|---|---|---|---|
| C-2 | Oxidation of methyl thioether and nucleophilic substitution | Reaction with m-CPBA followed by an amine | Amino, alkoxy groups | nih.gov |
| C-4 | Nucleophilic substitution of a chloro-substituent | Reaction of 4-chloropyridopyrimidine with an amine | N-alkyl, N-aryl groups | nih.gov |
| C-4 | Palladium-catalyzed cross-coupling reactions | Suzuki-Miyaura coupling with a boronic acid | Aryl, heteroaryl groups | mdpi.com |
| C-5, C-7 | Condensation with 1,3-dicarbonyl compounds | Reaction of 6-aminouracil with acetylacetone | Alkyl, aryl groups | jocpr.com |
| C-6 | Use of substituted starting materials | Cyclocondensation with substituted α,β-unsaturated esters | Alkyl, aryl groups | nih.gov |
| N-8 | Alkylation/Vinylation | Reaction with alkyl halides or vinylating agents | Alkyl, vinyl groups | acs.org |
Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, and it has been applied in the synthesis of pyrido[2,3-d]pyrimidine derivatives. masterorganicchemistry.com This technique typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
In the context of pyrido[2,3-d]pyrimidines, reductive amination has been used to introduce substituents, particularly at the C-6 position. For example, a 6-amino substituted pyrido[2,3-d]pyrimidine can be reacted with various aldehydes in a reductive amination process to yield the desired N-substituted product. nih.govnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
Structure Activity Relationship Sar Studies of 5 Methylpyrido 2,3 D Pyrimidin 4 3h One Derivatives
Impact of Substituents on Biological Activity Profiles
The modification of the pyrido[2,3-d]pyrimidine (B1209978) scaffold at several key positions has been explored to understand its effect on biological activity. These studies have revealed that the C-2, C-5, C-6, C-7, and N-8 positions are critical for modulating potency and selectivity.
The C-5 position of the pyrido[2,3-d]pyrimidin-4(3H)-one ring system plays a crucial role in determining the selectivity of these compounds as kinase inhibitors. While the core structure is a privileged scaffold for targeting ATP-dependent kinases, specific substitutions at C-5 can confer selectivity for individual enzymes. For instance, the introduction of a methyl group at the C-5 position has been shown to impart excellent selectivity for cyclin-dependent kinase 4 (Cdk4) over other cyclin-dependent kinases and various tyrosine kinases.
| Compound ID | C-5 Substituent | C-7 Substituent | Observed Activity |
| 52 | 4-CH3-phenyl | 4-chlorophenyl | High anticancer efficacy |
| 53 | 4-CH3-phenyl | 4-chlorophenyl | Strong anticancer efficacy against prostate, colon, and liver malignancies |
The C-2 position of the pyrido[2,3-d]pyrimidine core is a key site for modification to enhance biological potency and bioavailability. Structure-activity relationship studies have shown that introducing various side chains at this position can significantly impact the inhibitory activity against tyrosine kinases.
For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the C-2 position of a lead compound resulted in a derivative with enhanced potency and bioavailability. nih.gov This modification highlights the importance of a basic amino group at this position for improved pharmacokinetic properties. Further studies have indicated that the presence of a carbonyl group at the C-2 position can contribute to maximal anticancer activity. nih.gov
| Lead Compound | C-2 Substituent | Modification | Resulting Compound | Improvement |
| 4b | 2-amino | Addition of [4-(diethylamino)butyl]amino side chain | 6c | Enhanced potency and bioavailability |
Substituents at the C-6 and C-7 positions of the pyrido[2,3-d]pyrimidine ring are critical for modulating both the potency and selectivity of these compounds as kinase inhibitors. The nature of the aromatic group at C-6, in particular, has been shown to be a key determinant of selectivity.
In a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. nih.gov This suggests that the electronic and steric properties of the C-6 substituent can fine-tune the interaction with the target enzyme.
Furthermore, the combination of substituents at C-5 and C-7 has been shown to be important for anticancer activity. For instance, a compound with a 4-chlorophenyl group at C-7 and a 4-CH3-phenyl group at C-5 exhibited strong anticancer efficacy. nih.gov
| Compound ID | C-6 Substituent | Kinase Selectivity |
| 4b | 2,6-dichlorophenyl | Broadly active |
| 4e | 3',5'-dimethoxyphenyl | Highly selective for FGFr |
N-alkylation, particularly at the N-8 position of the pyrido[2,3-d]pyrimidin-7-one core, has been shown to influence biological activity. Studies on a library of compounds revealed that derivatives bearing an ethyl group on N-8 were four-fold more active than their N-8 methylated counterparts. mdpi.com This indicates that even small changes in the alkyl chain length at this position can have a significant impact on potency.
In another study, the length of the alkyl chain in N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines was found to have an increasing effect on their antiproliferative and antibacterial functions, as well as their DNA/protein binding affinity. nih.gov This suggests that the lipophilicity and steric bulk introduced by N-alkylation can modulate the interaction of these compounds with biological macromolecules.
| N-8 Substituent | Relative Activity |
| Methyl | 1x |
| Ethyl | 4x |
Conformational Analysis and Steric Effects on Biological Interactions
Molecular modeling and 3D-QSAR studies have provided valuable insights into the conformational requirements and steric effects that govern the biological activity of pyrido[2,3-d]pyrimidine derivatives. aip.org The appropriate binding orientation and conformation of these compounds within the active site of their target enzymes are crucial for their inhibitory activity.
Docking studies have revealed that the pyrido[2,3-d]pyrimidine scaffold orients itself in a specific manner to interact with key amino acid residues. aip.org The size and shape of the substituents at various positions can either facilitate or hinder this optimal binding. For instance, a smaller, bulky substituent at the R2 position is favored for activity, suggesting that excessive steric bulk in this region can lead to unfavorable interactions. aip.org Conversely, moderate-sized groups at the R3 and X positions are advantageous, indicating that a certain degree of steric bulk is necessary for effective binding. aip.org
The addition of a bulky group at certain positions can also lead to a reduction in anticancer efficacy, highlighting the importance of a precise fit within the target's binding pocket. nih.gov
Electronic Properties and Their Correlation with Activity
The electronic properties of the substituents on the pyrido[2,3-d]pyrimidine ring system are a key determinant of their biological activity. QSAR studies have demonstrated a strong correlation between the electronic nature of the substituents and the inhibitory potency of these compounds. aip.org
Key findings from these studies indicate that:
Electropositivity at R1 and R5: The simultaneous introduction of highly electropositive groups at the R1 and R5 positions can increase activity. aip.org
Electronegativity at R2: A higher electronegativity at the R2 substituent is beneficial for activity. aip.org
Electron-withdrawing groups at R3: Strong electron-withdrawing groups at the R3 position are advantageous for inhibitory potency. aip.org
Hydrophilicity at X: A medium-sized and hydrophilic substituent at the X position is preferred. aip.org
Biological and Biochemical Investigations of 5 Methylpyrido 2,3 D Pyrimidin 4 3h One and Analogues
Evaluation of Enzyme Inhibition Potential
The 5-methylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold and its analogues have been the subject of extensive research due to their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The following sections detail the inhibitory profiles of these compounds against several key kinase families.
Kinase Inhibition Profiles
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are key regulators of the cell cycle. nih.govresearchgate.net The inhibition of these kinases can prevent the G1 to S phase transition, thereby halting cell proliferation. nih.gov Palbociclib, a well-known CDK4/6 inhibitor, is based on the pyrido[2,3-d]pyrimidin-7-one scaffold. mdpi.comnih.gov
Research has shown that the introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template can confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases. researchgate.netscilit.com Further optimization of this scaffold has led to the identification of highly potent and selective inhibitors of CDK4. researchgate.netscilit.com For instance, imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogues have been developed as a new class of CDK4/6 inhibitors, with some compounds showing significant inhibition of CDK4/D3 and CDK6/D3 with IC50 values in the nanomolar range. nih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 70 | CDK4/D3 | 0.8 | nih.gov |
| Compound 71 | CDK4/D3 | 2.7 | nih.gov |
| Palbociclib | CDK4 | 11 | mdpi.com |
| Palbociclib | CDK6 | 16 | mdpi.com |
The pyrido[2,3-d]pyrimidine core is a prominent scaffold in the design of tyrosine kinase inhibitors.
EGFR Inhibition: A number of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Some of these compounds have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with resistance to some EGFR inhibitors. nih.gov For example, compound 8a from a synthesized series demonstrated high inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov
PDGFR and FGFR Inhibition: Certain 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. semanticscholar.org
ABL Kinase Inhibition: The pyrido[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of ABL kinase, including the fusion protein Bcr-Abl, which is a key driver in chronic myeloid leukemia (CML). nih.gov The compound PD180970, a pyrido[2,3-d]pyrimidine derivative, potently inhibits p210Bcr-Abl tyrosine kinase with an in vitro IC50 of 5 nM and reduces Bcr-Abl tyrosine phosphorylation in K562 cells with an IC50 of 2.5 nM. nih.govresearchgate.net Another compound, PD166326, inhibits abl kinase with an IC50 of 8 nM and is effective against imatinib-resistant Bcr-Abl mutants. nih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 | nih.gov |
| Compound 8a | EGFRT790M | 0.123 | nih.gov |
| PD180970 | p210Bcr-Abl (in vitro) | 0.005 | researchgate.net |
| PD180970 | p210Bcr-Abl (in cells) | 0.0025 | nih.gov |
| PD166326 | abl | 0.008 | nih.gov |
The pyrido[2,3-d]pyrimidine scaffold has also been explored for the development of MEK inhibitors. MEK, a key component of the MAPK/ERK pathway, is often dysregulated in various cancers. nih.gov TAK-733 is a notable example of a pyrido[2,3-d]pyrimidine-4,7-dione derivative that exhibits potent enzymatic and cellular activity against MEK. nih.gov
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. researchgate.net Dual inhibitors of PI3K and mTOR are of significant interest. Several 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as novel and potent PI3K/mTOR dual inhibitors. researchgate.net Voxtalisib is another example of a pyrido[2,3-d]pyrimidin-7-one derivative that acts as a dual inhibitor of PI3K and mTOR. semanticscholar.org
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2-amino-4-methylpyrido[2,3-d]pyrimidines | PI3K/mTOR | Potent dual inhibitors | researchgate.net |
| Voxtalisib | PI3K/mTOR | Dual inhibitor | semanticscholar.org |
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. nih.gov Dilmapimod (SB-681323), a pyrido[2,3-d]pyrimidin-7-one derivative, is a known inhibitor of p38 MAP kinase. nih.gov It was investigated for its potential in treating inflammatory diseases. nih.gov
Receptor Agonist/Antagonist Activities
Somatostatin (B550006) is a regulatory peptide that exerts its effects through five G protein-coupled receptors (sst1-5). nih.govnih.gov The somatostatin receptor subtype 2 (sst2) is a key therapeutic target for conditions like acromegaly, as its activation inhibits the secretion of growth hormone. nih.govnih.gov
A novel series of 3H-pyrido[2,3-d]pyrimidin-4-ones has been discovered to act as potent and biased agonists for the sst2 receptor. nih.govresearchgate.net These small-molecule, non-peptidic compounds exhibit excellent potency for sst2 and high selectivity against other somatostatin receptor subtypes (sst1, sst3, and sst5). nih.govresearchgate.net One orally bioavailable compound from this series, 6-(3-chloro-5-methylphenyl)-3-(3-fluoro-5-hydroxyphenyl)-5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one (compound 36), was shown to effectively suppress growth hormone secretion in rats. nih.gov These agonists are described as "biased" because they are significantly more potent at inhibiting cAMP production than at inducing receptor internalization, which could be a therapeutically advantageous property. nih.gov
| Compound | Target | Reported Activity |
|---|---|---|
| Compound 36 | Somatostatin Receptor 2 (sst2) | Potent, selective, and biased agonist; suppresses GH secretion in vivo. nih.gov |
Broader Spectrum Biological Activities (Non-Specific Target Classification)
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been the subject of extensive research to explore their wide-ranging biological activities beyond specific, targeted classifications. These investigations have revealed significant potential in several therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and central nervous system modulation.
Antimicrobial Efficacy (Antibacterial, Antifungal)
The pyrido[2,3-d]pyrimidine nucleus is a key structural motif in a variety of compounds that have been synthesized and evaluated for their antimicrobial properties. These derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.
A series of novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives were synthesized and showed significant inhibitory effects against bacteria, with many compounds exhibiting Minimum Inhibitory Concentration (MIC) values between 4 and 20 μmol/L. nih.gov Specifically, compounds designated as 7a and 7d displayed higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. nih.govmdpi.com The introduction of a benzothiazole (B30560) moiety into the pyrido[2,3-d]pyrimidine system appears to enhance antimicrobial action. nih.gov
Further studies have explored different substitutions on the pyrido[2,3-d]pyrimidine core. For instance, certain pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Compounds 6, 7, 8, and 11 from one study were particularly effective against Bacillus subtilis, while compound 5 showed the highest inhibition against Pseudomonas aeruginosa. nih.gov Another study on 3-substituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives also reported promising antibacterial and antifungal properties against strains like E. coli, S. aureus, B. subtilis, K. pneumoniae, A. fumigatus, and C. albicans. researchgate.net
The following table summarizes the antimicrobial activity of selected pyrido[2,3-d]pyrimidine analogues:
| Compound Series | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones (e.g., 7a, 7d) | Bacteria and Fungi | Higher activity than cefotaxime and fluconazole. MIC values of 4–20 μmol/L. | nih.govmdpi.com |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (e.g., 4, 5, 6, 7, 8, 11) | B. subtilis, P. aeruginosa, Streptomyces species | Compounds 6, 7, 8, 11 showed high activity against B. subtilis (MIC 75 μg/mL). Compound 5 was most active against P. aeruginosa. | nih.gov |
| Novel Pyrido[2,3-d]pyrimidine derivatives (e.g., 6e, 6f, 6m) | Bacteria and Fungi | Promising antibacterial and antifungal activity. Compound 6e may inhibit ergosterol (B1671047) biosynthesis. | nih.gov |
| Thiazolo[3,2-a]pyrimidines and Pyrimido[2,1-b] mdpi.comresearchgate.netthiazines (e.g., 3, 5, 9, 11) | Bacteria and Fungi | Exhibited potent activity against tested microorganisms compared to standard drugs. | researchgate.net |
Antiviral Properties
The pyrido[2,3-d]pyrimidine scaffold has also been investigated for its potential as a source of antiviral agents. Research has led to the synthesis of derivatives with activity against specific viruses.
In one study, a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their antiviral activity against Herpes Simplex Virus (HSV). nih.govlookchem.com Several of these newly synthesized compounds demonstrated good activity against HSV. nih.govlookchem.com While the broader pyrimidine (B1678525) nucleoside class has well-known antiviral members, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) which is a potent inhibitor of HSV-1 and varicella-zoster virus (VZV), the specific focus on the pyrido[2,3-d]pyrimidine core represents a continuing area of interest in the development of novel antiviral therapies. nih.gov
The following table highlights key findings in the antiviral investigation of pyrido[2,3-d]pyrimidine analogues:
| Compound Series | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| 7-Amino- and 7-Oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Some compounds showed good antiviral activity. | nih.govlookchem.com |
| Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Some compounds demonstrated good activity. | nih.govlookchem.com |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrido[2,3-d]pyrimidine derivatives has been an area of active investigation, with several studies demonstrating their ability to modulate inflammatory pathways. The structural framework of these compounds makes them suitable candidates for interacting with biological targets involved in inflammation.
Research into 5-chromeno-pyrido[2,3-d]pyrimidine-4-yl derivatives and their S-nucleoside analogues has shown that some of these compounds exhibit dual anti-inflammatory and analgesic activities. globalresearchonline.net For example, compounds 5a, 5b, 14a, 14b, 15a, and 15c were identified as having these dual properties, with a favorable gastrointestinal safety profile compared to indomethacin. globalresearchonline.net The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema test in rats. globalresearchonline.net
Furthermore, a study on a new derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM), which is structurally related to the pyrido[2,3-d]pyrimidine core, also explored its anti-inflammatory activity by assessing its ability to inhibit COX-1 and COX-2 enzymes. nih.gov The broad pharmacological profile of pyrimidine derivatives, in general, includes anti-inflammatory effects, making this a promising area for further research. semanticscholar.org
The following table summarizes the anti-inflammatory findings for related pyrimidine analogues:
| Compound Series | Mechanism/Test Model | Observed Activity | Reference |
|---|---|---|---|
| 5-Chromeno-pyrido[2,3-d]pyrimidine-4-yl derivatives (5a, 5b) | Carrageenan-induced paw edema in rats | Exhibited dual anti-inflammatory and analgesic activities. | globalresearchonline.net |
| S-Nucleoside analogues of pyrido[2,3-d]pyrimidines (14a, 14b, 15a, 15c) | Carrageenan-induced paw edema in rats | Showed dual anti-inflammatory and analgesic properties with a good safety profile. | globalresearchonline.net |
| 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) | COX-1 and COX-2 inhibition assay | Evaluated for anti-inflammatory activity. | nih.gov |
Anticonvulsant Activities
The pyrido[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. The structural similarities to other heterocyclic compounds with known central nervous system activity have prompted investigations into their potential for treating seizure disorders.
Derivatives of the pyrrolidine-2,5-dione ring, which can be part of more complex heterocyclic systems, are known to possess anticonvulsant properties. nih.gov Studies on various derivatives of 2-thiopyrimidine-4-one have also pointed to their potential influence on the central nervous system, including anticonvulsant effects. pensoft.net Specifically, the anticonvulsant activity of certain pyrimidine derivatives has been evaluated using models such as pentylenetetrazole (PTZ)-induced seizures. pensoft.net
For instance, 2-(4-Dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione demonstrated maximum anticonvulsant activity in both maximal electroshock (MES) and PTZ tests. researchgate.net While direct studies on this compound are limited in this specific context, the broader class of pyrimidine and fused pyrimidine systems continues to be a focus for the discovery of new anticonvulsant drugs. nih.govmdpi.com
The following table presents findings on the anticonvulsant activities of related pyrimidine structures:
| Compound Series | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 2-(4-Dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests | Showed maximum anticonvulsant activity at a 100 mg/kg dose. | researchgate.net |
| 6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures in rats | Pharmacological screening revealed anticonvulsant activity. | pensoft.net |
| 3-[5-Substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | MES and subcutaneous PTZ (scPTZ) tests | Some compounds (4a, 4e, 4p) showed anticonvulsant activity. | nih.gov |
Central Nervous System (CNS) Depressive Activities
In addition to anticonvulsant effects, certain pyrimidine derivatives have been evaluated for broader CNS depressant activities. These properties can be beneficial in the development of sedative-hypnotic agents.
Studies on 1-aryl-3-(2-pyrimidyl)thiocarbamides and their cyclized counterparts, 2-arylimino-3-(2-pyrimidyl)thiazolid-4-ones, have shown that these compounds possess anticonvulsant activity and can potentiate pentobarbital-induced hypnosis in mice, indicating a CNS depressant effect. nih.gov The cyclization of the thiocarbamides into thiazolidones generally enhanced their CNS depressant effectiveness. nih.gov
Furthermore, research on novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones revealed that while some compounds had anticonvulsant properties, a larger number exhibited significant sedative-hypnotic activity as measured by an actophotometer. nih.gov A forced swim pool method also identified potent CNS depressant activity in some of these compounds. nih.gov These findings suggest that the general structure of fused pyrimidines is a viable starting point for the development of agents with CNS depressant effects.
The following table summarizes the CNS depressive activities of related compounds:
| Compound Series | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 1-Aryl-3-(2-pyrimidyl)thiocarbamides and 2-arylimino-3-(2-pyrimidyl)thiazolid-4-ones | Pentobarbital-induced hypnosis potentiation in mice | Possessed CNS depressant activity; cyclized thiazolidones were generally more effective. | nih.gov |
| 3-[5-Substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Actophotometer screen and forced swim pool method | Most compounds exhibited significant sedative-hypnotic and CNS depressant activities. | nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, docking studies are crucial for understanding their mechanism of action, particularly as kinase inhibitors. researchgate.netunimore.it These studies help visualize how the molecule fits into the active site of a kinase, guiding the design of more potent and selective inhibitors.
Derivatives of the pyrido[2,3-d]pyrimidine core are frequently investigated as kinase inhibitors. nih.gov Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Molecular docking studies consistently show that the pyrido[2,3-d]pyrimidine scaffold can effectively occupy the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and Receptor-Interacting Protein Kinase-2 (RIPK2). researchgate.netnih.gov
In a typical binding mode, the core heterocyclic structure mimics the adenine (B156593) ring of ATP. This allows it to form key interactions with the "hinge region" of the kinase, which is a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the downstream signaling pathway that contributes to cancer cell proliferation. mdpi.com For example, studies on related compounds have shown potent inhibition of kinases like PIM-1, a promising target in cancer therapy. rsc.orgrsc.org
The stability of the ligand-protein complex is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.com The pyrido[2,3-d]pyrimidin-4(3H)-one core is well-suited to form these critical interactions.
Hydrogen Bonding: The nitrogen atoms within the pyrimidine (B1678525) ring and the carbonyl oxygen at the 4-position are excellent hydrogen bond acceptors. They frequently form hydrogen bonds with backbone amide groups in the hinge region of kinases. For instance, in studies with Mps1 kinase, the pyrimidine ring of related inhibitors was observed forming a stable hydrogen bond with the residue Gly605. mdpi.com Similarly, in RIPK2, hydrogen bonding with hinge residue Met98 has been noted. nih.gov
Hydrophobic Interactions: The fused aromatic ring system provides a significant hydrophobic surface that can engage with nonpolar amino acid residues in the active site. These interactions are crucial for the proper orientation and anchoring of the inhibitor within the binding pocket. mdpi.com Docking studies of various pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Mps1 kinase revealed that the core scaffold has a strong hydrophobic effect with the hinge region and interacts with several hydrophobic residues. mdpi.comresearchgate.net
The table below summarizes common interactions observed in docking studies of pyrido[2,3-d]pyrimidine derivatives with various kinases.
| Interaction Type | Moiety on Ligand | Interacting Kinase Residues (Examples) |
| Hydrogen Bond | Pyrimidine Nitrogens, Carbonyl Oxygen | Hinge Region (e.g., Met, Gly, Cys) |
| Hydrophobic | Fused Pyridine (B92270)/Pyrimidine Rings | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Histidine |
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) are powerful tools for characterizing the properties of heterocyclic compounds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. dergipark.org.tr For compounds based on the pyrido[2,3-d]pyrimidine scaffold, DFT calculations are used to determine the most stable three-dimensional geometry (geometry optimization) and to calculate various electronic descriptors. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and interaction with biological targets. irjweb.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. nih.gov This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of a compound. nih.gov By calculating the energies of electronic transitions, TD-DFT can help understand the photophysical properties of molecules like 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, which can be important for certain experimental assays and applications.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net DFT calculations are the standard method for computing these orbital energies and the resulting energy gap. schrodinger.com
The table below provides representative values for calculated quantum chemical parameters for similar heterocyclic structures, illustrating the typical energy ranges.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
In studies of pyrido[2,3-d]pyrimidine derivatives, MEP maps are generated using Density Functional Theory (DFT) calculations. nih.gov For the broader class of pyrido[2,3-d]pyrimidines, these maps typically reveal that the most negative regions (indicated in red or yellow), corresponding to high electron density, are concentrated around the nitrogen atoms of the pyrimidine and pyridine rings, as well as the oxygen atom of the carbonyl group. These sites are prone to electrophilic attack. Conversely, the positive regions (indicated in blue), representing electron-deficient areas, are generally located around the hydrogen atoms, making them susceptible to nucleophilic attack. nih.gov
Table 1: Predicted Regions of Electrophilic and Nucleophilic Attack on Pyrido[2,3-d]pyrimidine Derivatives Based on MEP Analysis
| Region | Predicted Reactivity | Corresponding Atoms |
| Negative Potential | Electrophilic Attack | Nitrogen atoms in the pyrimidine and pyridine rings, Carbonyl oxygen |
| Positive Potential | Nucleophilic Attack | Hydrogen atoms attached to the rings and methyl group |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which is crucial for understanding intramolecular interactions and molecular stability.
While specific NBO analysis data for this compound is not available in the reviewed literature, studies on related heterocyclic systems provide a framework for the expected findings. NBO analysis typically reveals significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions contribute to the stabilization of the molecule. The analysis also provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (sigma and pi bonds) within the fused ring system.
Virtual Screening Techniques for Lead Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the pyrido[2,3-d]pyrimidine scaffold, virtual screening has been instrumental in identifying potential inhibitors for various therapeutic targets.
In one such study, a library of pyrido[2,3-d]pyrimidine derivatives was screened to identify novel inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis and a target for anticancer drugs. nih.gov The screening process involved molecular docking simulations to predict the binding affinity and orientation of the compounds within the active site of the hTS protein. This approach led to the identification of several promising lead compounds. nih.gov
The general workflow for virtual screening of pyrido[2,3-d]pyrimidine libraries involves several key steps:
Library Preparation: A database of diverse pyrido[2,3-d]pyrimidine derivatives is compiled.
Target Preparation: The three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling.
Molecular Docking: The compounds from the library are docked into the active site of the target protein.
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the compounds are ranked.
Hit Selection: The top-ranked compounds are selected for further experimental validation.
One study designed a library of 42 pyrido[2,3-d]pyrimidine molecules and, through molecular docking, identified four ligands (T36, T39, T40, and T13) with superior interactions and docking scores with the catalytic sites of the hTS protein compared to the standard drug, raltitrexed. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological function.
Several QSAR studies have been conducted on pyrido[2,3-d]pyrimidine derivatives to explore their potential as inhibitors of various enzymes. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build the QSAR model.
The developed QSAR models for pyrido[2,3-d]pyrimidine derivatives have been used to identify key structural requirements for inhibitory activity against targets like Wee1 kinase and fibroblast growth factor receptor 1 (FGFR1). While a specific QSAR model for this compound is not detailed in the reviewed literature, the general findings from these studies can provide guidance for the design of new derivatives with improved potency.
Table 2: Summary of Selected QSAR Studies on Pyrido[2,3-d]pyrimidine Derivatives
| Target Enzyme | Key Findings from QSAR Models |
| Wee1 Inhibitors | The models indicated that introducing highly electropositive groups at specific positions (R1 and R5) could enhance activity. A smaller, more electronegative substituent at the R2 position was also found to be favorable. |
| Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors | The predictive 3D-QSAR models, with high conventional r2 and cross-validated coefficient r2cv values, serve as powerful tools for designing potent and selective pyrido[2,3-d]pyrimidine inhibitors. |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The continued investigation of 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one necessitates the development of advanced synthetic methodologies that prioritize efficiency, cost-effectiveness, and environmental sustainability. While traditional methods for constructing the pyrido[2,3-d]pyrimidine (B1209978) core exist, future efforts are expected to focus on several key areas. nih.govjocpr.com
One promising avenue is the application of flow chemistry . mdpi.comresearchgate.net This technology offers superior control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety profiles compared to conventional batch syntheses. mdpi.commdpi.com The synthesis of related heterocyclic compounds has already demonstrated significant reductions in reaction time, from hours to minutes, by utilizing flow conditions. mdpi.com Future research could focus on adapting and optimizing flow chemistry protocols for the large-scale and efficient production of this compound.
Furthermore, the principles of green chemistry are becoming increasingly important in pharmaceutical synthesis. orgchemres.org This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or recyclable catalyst systems. orgchemres.orgscispace.com For instance, the use of novel nanomagnetic silica-bonded S-sulfonic acid as a recyclable catalyst has been reported for the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, showcasing high yields and reusability. scispace.com Exploring such catalytic systems for the synthesis of this compound could significantly enhance the sustainability of its production.
Multi-component reactions (MCRs) also represent a powerful tool for the efficient, one-pot synthesis of complex heterocyclic structures like the pyrido[2,3-d]pyrimidine scaffold, minimizing waste and simplifying purification processes. orgchemres.org
Rational Design of Next-Generation Analogues with Improved Selectivity and Potency
The pyrido[2,3-d]pyrimidine core is a well-established inhibitor of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. rsc.orgmdpi.comnih.gov Rational design of analogues of this compound will be crucial for developing next-generation therapeutics with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on the pyrido[2,3-d]pyrimidine ring system, researchers can elucidate the structural requirements for optimal biological activity. nih.gov For example, SAR studies on related compounds have shown that modifications at various positions can significantly impact their inhibitory activity against specific kinases. nih.gov
Structure-based drug design will play a pivotal role in creating highly selective inhibitors. Utilizing X-ray crystallography and molecular modeling, researchers can visualize the binding interactions between pyrido[2,3-d]pyrimidine derivatives and their target proteins. nih.govnih.gov This information allows for the design of new analogues with optimized interactions with the target's active site, thereby increasing potency and selectivity. For instance, molecular docking studies have been used to understand the binding modes of pyrido[2,3-d]pyrimidin-7-one inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), highlighting key interactions that could be exploited for improved inhibitor design. nih.gov
The concept of bioisosteric replacement is another valuable strategy. researchgate.net Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic profiles. For example, replacing a benzene (B151609) ring with a pyridine (B92270) ring has been shown to enhance biological activity in some cases. researchgate.net
Advanced Mechanistic Elucidation of Biological Actions
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its analogues is essential for their clinical development. While many pyrido[2,3-d]pyrimidines are known to function as ATP-competitive kinase inhibitors, future research should aim for a more detailed mechanistic picture. nih.gov
This includes elucidating the specific signaling pathways modulated by these compounds. For instance, derivatives of this scaffold have been shown to inhibit key cancer-related pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. nih.gov Advanced cell-based assays and proteomic techniques can be employed to map the downstream effects of inhibiting a particular kinase target.
Furthermore, investigating the potential for allosteric inhibition could lead to the development of more selective drugs with fewer off-target effects. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, often leading to higher specificity.
Target deconvolution will also be a critical area of research, especially for compounds identified through phenotype-based screening. nih.gov Techniques such as chemical proteomics can help identify the specific molecular targets of bioactive compounds, providing a clearer understanding of their mechanism of action. nih.gov
Investigation of Emerging Biological Targets and Pathways
While kinases are a major focus, the therapeutic potential of this compound and its derivatives may extend to other biological targets. The versatility of the pyrido[2,3-d]pyrimidine scaffold suggests that it could interact with a range of proteins. rsc.org
Future research should explore non-kinase targets. For example, some heterocyclic compounds with similar structural features have shown activity against other enzyme classes or have been found to modulate protein-protein interactions. A comprehensive screening of this compound and its analogues against a broad panel of biological targets could uncover novel therapeutic applications.
The investigation of emerging pathways in diseases like cancer and neurodegenerative disorders may also reveal new opportunities for this class of compounds. As our understanding of disease biology evolves, so too will the potential applications for well-characterized chemical scaffolds like pyrido[2,3-d]pyrimidines.
Development of Advanced Computational Models for Predictive Research
Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, and their application to the study of this compound is expected to grow. nih.gov
Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of the compound when bound to its target protein. nih.govnih.gov These simulations can help to understand the stability of the drug-target complex and identify key interactions that contribute to binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to virtually screen new, un-synthesized analogues, prioritizing those with the highest predicted potency.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool. semanticscholar.org By predicting the pharmacokinetic and toxicity profiles of new analogues early in the design process, researchers can focus their synthetic efforts on compounds with a higher likelihood of success in clinical development. semanticscholar.org Combining structure-based and ligand-based screening techniques can enhance the success rate of identifying promising new drug candidates. nih.gov
| Research Direction | Key Methodologies | Potential Outcomes |
| Novel Synthetic Pathways | Flow Chemistry, Green Catalysis, Multi-component Reactions | Increased efficiency, reduced environmental impact, and lower cost of synthesis. |
| Rational Analogue Design | SAR Studies, Structure-Based Design, Bioisosteric Replacement | Development of next-generation compounds with improved potency and selectivity. |
| Mechanistic Elucidation | Advanced Cell-Based Assays, Proteomics, Target Deconvolution | A deeper understanding of the biological actions and signaling pathways affected. |
| Emerging Biological Targets | High-Throughput Screening, Phenotypic Screening | Discovery of new therapeutic applications beyond kinase inhibition. |
| Advanced Computational Models | Molecular Dynamics, QSAR, In Silico ADMET | Predictive tools to accelerate the design and optimization of new drug candidates. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation reactions followed by cyclization. For example, 2-aminonicotinic acid derivatives can react with formamidine acetate in ethoxyethanol under reflux to form the pyrido[2,3-d]pyrimidinone core . Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and Boc-protection steps. For instance, Boc-protected intermediates are analyzed via HPLC to ensure purity (>95%) .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Structural validation uses:
- ¹H NMR : Peaks at δ 8.2–8.5 ppm for pyrimidine protons.
- LC-MS : Molecular ion peaks ([M+H]⁺) matching theoretical masses.
- HPLC : Retention time consistency with reference standards (e.g., >98% purity criteria) .
Q. What initial biological screening assays are used to evaluate its bioactivity?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Tyrosinase or mPGES-1 inhibition assays (IC₅₀ determination via spectrophotometry) .
- Antimicrobial testing : Disk diffusion against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
- Methodological Answer : Key variables include:
- Catalysts : K₃PO₄ in water at 100°C improves one-pot cyclocondensation yields (e.g., 85% for 5-phenylthieno derivatives) .
- Solvent systems : Formic acid reflux enhances cyclization efficiency (93% yield for pyrido[2,3-d]pyrimidin-4(3H)-one vs. 64% with alternative methods) .
- Temperature control : Heating at 140–150°C in formamide reduces side reactions .
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent effects : 2-Aryl groups enhance mPGES-1 inhibition (e.g., 2-phenyl derivatives show IC₅₀ = 0.8 µM vs. unsubstituted analogs >10 µM) .
- Heterocyclic fusion : Thieno[2,3-d]pyrimidinones exhibit stronger tyrosinase inhibition (e.g., 4g with 2,4-dihydroxybenzene fragment: IC₅₀ = 1.2 µM) .
- Methyl group impact : 5-Methyl substitution increases metabolic stability in vitro .
Q. How can computational methods guide the design of this compound derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinity to targets like tyrosinase (PDB: 2Y9X) or mPGES-1 (Glide score < −8 kcal/mol indicates high potency) .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate substituents with bioavailability .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions arise from:
- Assay conditions : Buffer pH (e.g., tyrosinase assays at pH 6.8 vs. 7.4 alter IC₅₀ by 2-fold) .
- Cell line variability : mPGES-1 inhibition in IL-1β-stimulated A549 cells vs. recombinant enzyme assays .
- Data normalization : Use internal controls (e.g., celecoxib for COX-2 assays) to standardize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
